molecular formula C13H15F3N2O2 B2744785 2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine CAS No. 2097903-94-9

2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine

Cat. No. B2744785
M. Wt: 288.27
InChI Key: LTQPJCVFVMYMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine” consists of a pyridine ring with a methoxy group at the 2nd position and a trifluoromethyl group at the 3rd position . The empirical formula is C7H6F3NO and the molecular weight is 177.12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine” include a density of 1.297 g/mL at 25 °C and a refractive index of 1.441 .

Scientific Research Applications

Copper-Catalyzed Perkin-Acyl-Mannich Reaction

Crotti et al. (2011) demonstrated the regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine using catalytic amounts of copper(II) triflate under mild reaction conditions. This method provides a valuable building block for synthesizing new polyfunctionalized piperidine derivatives with unconventional substitution patterns, highlighting the compound's utility in synthesizing complex molecular structures (Crotti, Berti, & Pineschi, 2011).

Azirine Strategy for Synthesis

Khlebnikov et al. (2018) explored an azirine strategy for preparing trifluoromethyl-substituted aminopyrroles. They used 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block, leading to the synthesis of compounds that can be transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis. This method underscores the versatility of pyridine derivatives in constructing heterocyclic compounds with potential biological activity (Khlebnikov et al., 2018).

Anodic Methoxylation of Piperidine Derivatives

Golub and Becker (2015) investigated the anodic methoxylation of N-acyl and N-sulfonyl piperidines, elucidating the effects of various anodes and electrolytes on the formation of α-monomethoxy and α,α'-dimethoxy derivatives. This study provides insights into the electrochemical modification of piperidine derivatives, revealing the conditions favoring specific substitution patterns (Golub & Becker, 2015).

Boron(III) Bromide-Induced Ring Contraction

Tehrani et al. (2000) described a method where 3-methoxypiperidines were converted to 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane. This reaction, proceeding via an intermediate bicyclic aziridinium ion, showcases a unique approach to transforming piperidines into pyrrolidines, a rare conversion that could have significant implications in synthetic organic chemistry (Tehrani et al., 2000).

Synthesis of Polymethoxylated Fused Pyridine Ring Systems

Rostom et al. (2009) synthesized a series of 3,5-bis(arylidene)-4-piperidones and various fused pyridine derivatives to evaluate their in-vitro antitumor activity. Their research contributes to the development of novel antitumor agents, highlighting the role of pyridine derivatives in medicinal chemistry (Rostom, Hassan, & El-Subbagh, 2009).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP, including “2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine”, will be discovered in the future .

properties

IUPAC Name

(2-methoxypyridin-3-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-20-11-10(3-2-6-17-11)12(19)18-7-4-9(5-8-18)13(14,15)16/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQPJCVFVMYMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine

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